Methyl 4-(4-hexanoylphenyl)butanoate
Description
Methyl 4-(4-hexanoylphenyl)butanoate is an ester derivative featuring a hexanoyl group (C₆H₁₁CO-) attached to the para position of a phenyl ring, which is further linked to a butanoate methyl ester.
Properties
CAS No. |
162940-01-4 |
|---|---|
Molecular Formula |
C17H24O3 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
methyl 4-(4-hexanoylphenyl)butanoate |
InChI |
InChI=1S/C17H24O3/c1-3-4-5-8-16(18)15-12-10-14(11-13-15)7-6-9-17(19)20-2/h10-13H,3-9H2,1-2H3 |
InChI Key |
BQCGYHYROFHSAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=CC=C(C=C1)CCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(4-hexanoylphenyl)butanoate can be synthesized through the esterification of 4-(4-hexanoylphenyl)butanoic acid with methanol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(4-hexanoylphenyl)butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4-(4-hexanoylphenyl)butanoic acid and methanol.
Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in the reduction of esters.
Substitution: Nucleophilic substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products Formed:
Hydrolysis: 4-(4-hexanoylphenyl)butanoic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(4-hexanoylphenyl)butanoate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl 4-(4-hexanoylphenyl)butanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its application, such as its role in biological systems or chemical synthesis .
Comparison with Similar Compounds
Structural Features
The table below compares Methyl 4-(4-hexanoylphenyl)butanoate with structurally related compounds from the evidence:
Key Observations :
- The hexanoyl group in the target compound enhances lipophilicity compared to methoxy or phenyl substituents, which may increase membrane permeability in biological systems or alter solubility in organic solvents .
Physicochemical Properties
Spectral Data Comparison:
Notes:
- The ketone group in the hexanoyl moiety would introduce additional deshielding in NMR compared to methoxy or carboxylic acid derivatives .
- The absence of an acidic proton (unlike 4-(4-methoxyphenyl)butanoic acid) suggests higher stability in neutral conditions .
Yield Comparison :
- Ethyl 4-(4-methoxyphenyl)butanoate (4c) was synthesized in 80% yield via acyl chloride coupling ().
- Methyl 4-phenylbutanoate derivatives () typically require milder conditions due to the absence of bulky substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
